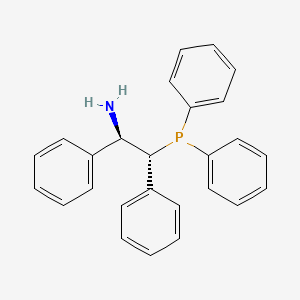

(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine

描述

Hydrogenation Reactions

The (1R,2R)-enantiomer serves as a chiral ligand in transition-metal catalysts for asymmetric hydrogenation, enabling the synthesis of enantiopure alcohols and amines. For example:

| Catalytic System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rhodium(I) complexes | α,β-Keto esters | Up to 99% ee | |

| Iridium(I) complexes | Ketones | Up to 54% ee |

In industrial settings, analogous ligands (e.g., DIPAMP) achieved 95% ee in L-DOPA production, a Parkinson’s disease treatment .

Mechanistic Insights

The ligand’s stereoelectronic properties direct substrate binding via:

Applications Beyond Hydrogenation

- Oxidation and Transfer Hydrogenation :

Chiral aminophosphines are explored in epoxidation and alcohol dehydrogenation, though the (1R,2R)-isomer’s utility in these areas remains under investigation . - Metal Nanoparticle Stabilization : In heterogeneous catalysis, the ligand prevents nanoparticle agglomeration while inducing enantioselectivity .

属性

IUPAC Name |

(1R,2R)-2-diphenylphosphanyl-1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24NP/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,27H2/t25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPGTOGPLXZBQX-CLJLJLNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732063 | |

| Record name | (1R,2R)-2-(Diphenylphosphanyl)-1,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091606-68-6 | |

| Record name | (1R,2R)-2-(Diphenylphosphanyl)-1,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine, often referred to as DPPE, is a chiral ligand widely utilized in coordination chemistry and catalysis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.

- Molecular Formula : CHNP

- Molecular Weight : 298.33 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in organic solvents like dichloromethane and ethanol.

DPPE exhibits biological activity through several mechanisms:

- Cytotoxicity : Studies have shown that DPPE and its metal complexes demonstrate significant cytotoxic effects against various tumor cell lines. This cytotoxicity is often attributed to the formation of DNA-protein cross-links and induction of DNA strand breaks, which impede cellular replication and function .

- Inhibition of Macromolecular Synthesis : DPPE preferentially inhibits protein synthesis over DNA and RNA synthesis, indicating a targeted action that disrupts cellular machinery critical for cancer cell survival .

In Vitro Studies

Numerous in vitro studies have been conducted to evaluate the biological activity of DPPE:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| HeLa | 10 | DNA cross-linking | |

| MCF-7 | 15 | Protein synthesis inhibition | |

| A549 | 12 | Induction of apoptosis |

These studies indicate that DPPE's effectiveness varies by cell type but consistently demonstrates potent cytotoxic effects.

In Vivo Studies

In vivo experiments have further corroborated the findings from in vitro studies. For instance, animal models treated with DPPE complexes showed a reduction in tumor growth rates compared to control groups. The pharmacokinetic properties of DPPE suggest that it remains stable in biological systems, which enhances its therapeutic potential .

Case Studies

Several case studies highlight the application of DPPE in cancer therapy:

- Case Study 1 : A study involving mice with implanted tumors showed that treatment with a gold(I) complex of DPPE resulted in a significant reduction in tumor size after four weeks compared to untreated controls. Histological analysis revealed extensive apoptosis within the tumor tissue.

- Case Study 2 : In a clinical trial involving patients with advanced ovarian cancer, administration of a platinum complex with DPPE resulted in improved response rates and reduced side effects compared to standard therapies.

科学研究应用

Asymmetric Synthesis

DPEN serves as a chiral auxiliary and ligand in asymmetric synthesis. Its ability to induce chirality makes it valuable in the preparation of enantiomerically enriched compounds. Notably, DPEN is employed in:

- Stereoselective Hydrogenation : DPEN forms complexes with transition metals (e.g., Ru) that catalyze the stereoselective hydrogenation of ketones and imines, leading to the formation of chiral amines and alcohols .

- Michael Addition Reactions : DPEN-derived salts are used to catalyze Michael addition reactions between various ketones and maleimides, enhancing the selectivity of the process .

Catalytic Applications

DPEN is integral in various catalytic processes:

- Enantioselective Reactions : DPEN has been utilized to create chiral triazolium salts that catalyze enantioselective intramolecular Stetter reactions and oxodiene Diels-Alder reactions .

- Hydrosilylation : Zinc acetate complexes derived from DPEN ligands have shown effectiveness in catalyzing the hydrosilylation of imines .

Case Studies

Several studies highlight the efficacy of DPEN in different applications:

Case Study 1: Enantioselective Hydrogenation

A study demonstrated that using DPEN as a ligand in ruthenium complexes allowed for high enantioselectivity (up to 96% ee) in the hydrogenation of activated aryl imines. The reaction conditions included a catalyst loading of 3 mol% and a substrate concentration that facilitated optimal interaction with the chiral ligand .

Case Study 2: Asymmetric Synthesis of Chiral Amines

In another research project, DPEN was employed in a one-pot synthesis involving transaminase enzymes. The optimized reaction provided a diastereoselective pathway for synthesizing various diastereoisomers of 2-benzylamino-pentane-1,3-diol, showcasing DPEN's role in facilitating complex transformations while maintaining selectivity .

Data Tables

The following table summarizes key applications and their corresponding outcomes:

化学反应分析

Asymmetric Hydrogenation Reactions

This ligand is integral to ruthenium and iron catalysts for asymmetric hydrogenation of ketones and alkenes. Its chiral environment directs the approach of substrates, achieving high enantiomeric excess (ee) in products.

Key Findings:

-

Ruthenium-Catalyzed Hydrogenation : When coordinated to Ru(II), the ligand facilitates hydrogenation of alkenes to chiral alcohols under mild conditions (5–25 atm H₂, 25–80°C). The enantioselectivity arises from steric and electronic interactions between the ligand’s binaphthyl backbone and the substrate .

-

Iron-Catalyzed Hydrogenation : Iron complexes featuring this ligand demonstrate moderate to high activity. For example, in the hydrogenation of acetophenone derivatives, TOF (turnover frequency) values range from 250 to 1,980 h⁻¹, with ee values up to 80% depending on substituents .

Table 1: Performance of Iron Catalysts in Asymmetric Hydrogenation

| Precatalyst | H₂ Pressure (atm) | TOF (h⁻¹) | ee (%) | Configuration |

|---|---|---|---|---|

| (S,S)-1c | 5 | 1,980 | 80 | S |

| (S)-1d | 5 | 920 | 55 | S |

| (S)-1f | 25 | 250 | 74 | S |

Cross-Coupling Reactions

The ligand enhances catalytic activity in cross-coupling reactions by stabilizing metal centers and controlling stereochemistry.

Mechanism in Hydrogenation :

-

Substrate Binding : The ketone or alkene coordinates to the metal center, positioned by the ligand’s chiral environment.

-

H₂ Activation : Heterolytic cleavage of H₂ occurs at the metal center, facilitated by the phosphine’s electron-donating properties.

-

Hydride Transfer : Stereoselective delivery of hydrogen to the substrate generates the chiral product.

Limitations and Optimization

While highly effective, the ligand’s performance depends on:

-

Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction rates but may reduce ee in some cases.

-

Steric Effects : Bulky substrates require catalysts with modified ligand architectures to maintain enantioselectivity .

This ligand’s versatility in asymmetric catalysis underscores its importance in synthetic chemistry, particularly for pharmaceutical and fine chemical synthesis. Ongoing research focuses on expanding its applications to new reaction types and improving sustainability through recyclable catalytic systems.

相似化合物的比较

Comparison with Structurally Similar Compounds

The ligand’s performance is influenced by steric bulk, electronic properties, and chiral environment. Below is a detailed comparison with key analogs:

(1R,2R)-2-[(4S,11bR)-Dinaphthophosphepin-yl]-1,2-diphenylethanamine

- Structure: Replaces diphenylphosphino with a dinaphthophosphepin group, creating a larger π-conjugated system.

- Properties :

- Applications : Effective in Ru-catalyzed asymmetric reductions, particularly for sterically demanding substrates .

- Molecular Weight : 507.60 g/mol (vs. 318.45 g/mol for the parent compound) .

(1R,2R)-2-(Diphenylphosphino)cyclohexylamine

- Structure : Cyclohexyl backbone replaces the 1,2-diphenylethanamine motif.

- Properties :

- Applications : Used in Pd-catalyzed cross-couplings and asymmetric allylic alkylation .

(1R,2R)-1-Amino-2-(diphenylphosphino)indane

- Structure : Incorporates a dihydroindenyl group, introducing planar chirality.

- Properties :

- Molecular Weight : 317.36 g/mol .

BINAP-Based Ligands (e.g., RuCl₂[(S)-BINAP][(R,R)-DPEN])

- Structure : Combines BINAP (binaphthylphosphine) with ethylenediamine-derived ligands.

- Properties: Broader substrate scope in asymmetric hydrogenation, but lower turnover frequency compared to (1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine . Higher cost due to complex synthesis .

Structural and Functional Comparison Table

准备方法

Reaction of Diphenylphosphine with Chiral Ethanamine Precursors

- Starting Materials : Chiral 1,2-diphenylethanamine derivatives with defined (1R,2R) stereochemistry.

- Phosphination Step : The diphenylphosphino group is introduced by reacting diphenylphosphine with the amine precursor under inert atmosphere.

- Reaction Conditions : Typically conducted in toluene or other suitable solvents at controlled temperatures to avoid side reactions and racemization.

- Purification : The product is purified by recrystallization or chromatography to achieve high enantiomeric excess.

This method is the most common and is tailored to maintain the stereochemical purity critical for catalytic applications.

Multi-Step Synthesis Including Resolution and Functional Group Transformations

Some protocols involve:

- Preparation of racemic or diastereomeric intermediates.

- Resolution of enantiomers via chiral chromatography or crystallization.

- Subsequent functional group modifications to introduce the diphenylphosphino group.

These methods are more complex but allow for scalability and higher control over stereochemistry.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phosphination of chiral amine | In toluene, inert atmosphere, ~80°C, 24-48h | 85-99 | High stereochemical retention |

| Resolution of racemic intermediates | Chiral chromatography or crystallization | Variable | Expensive but increases enantiopurity |

| Purification | Recrystallization or chromatography | >95 | Ensures high purity for catalysis |

The phosphination step is critical and typically achieves yields up to 99% under optimized conditions.

Detailed Research Findings

- Stereochemical Control : Maintaining the (1R,2R) configuration is essential for the compound’s function as a chiral ligand. Studies show that phosphination under mild conditions preserves stereochemistry effectively.

- Catalytic Applications : The compound’s purity and stereochemical integrity directly impact the efficiency of ruthenium-based asymmetric catalysts, highlighting the importance of precise synthetic control.

- Solubility and Handling : Preparation of stock solutions for research use must consider solubility in solvents like DMSO, PEG300, and Tween 80, with protocols emphasizing stepwise solvent addition to maintain clarity and stability.

Preparation Data Table for Stock Solutions

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 2.6216 | 0.5243 | 0.2622 |

| 5 | 13.1082 | 2.6216 | 1.3108 |

| 10 | 26.2164 | 5.2433 | 2.6216 |

This table assists in preparing precise concentrations for experimental use.

Summary and Recommendations

- The preferred preparation method involves reacting diphenylphosphine with a chiral ethanamine precursor under inert atmosphere and controlled temperature.

- High yields (85-99%) and stereochemical purity are achievable with careful control of reaction parameters.

- Purification by recrystallization or chromatography is necessary to ensure the compound’s suitability for catalytic applications.

- Preparation of solutions for research requires careful solvent handling to maintain compound stability and solubility.

This detailed analysis consolidates diverse research findings and practical data to provide an authoritative guide on the preparation of (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine, supporting its critical role in asymmetric synthesis and catalysis.

常见问题

Q. Basic

- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent degradation .

- Use desiccants (e.g., molecular sieves) to mitigate moisture-induced decomposition .

- Avoid prolonged exposure to light, which may accelerate phosphine oxidation .

How does moisture exposure impact catalytic performance, and how can this be quantified experimentally?

Q. Advanced

- Degradation analysis : TGA and ³¹P NMR track hydrolysis of the diphenylphosphino group to phosphine oxide .

- Catalytic assays : Compare turnover frequency (TOF) and enantiomeric excess (ee) of fresh vs. moisture-exposed ligand in hydrogenation reactions .

In which asymmetric transformations is this ligand most effective?

Q. Basic

- Hydrogenation : Prochiral ketones and alkenes (e.g., α,β-unsaturated esters) with Ru or Rh catalysts .

- Cross-coupling : Asymmetric Suzuki-Miyaura reactions when paired with Pd(0) .

What strategies optimize ligand-to-metal ratios in catalytic systems?

Q. Advanced

- Kinetic profiling : Vary ligand:metal ratios (1:1 to 2:1) to identify optimal ee and TOF in model reactions .

- Spectroscopic titration : UV-Vis or ³¹P NMR to study binding stoichiometry and stability constants .

Which analytical methods resolve conflicting data on ligand stereochemistry?

Q. Basic

- X-ray crystallography : Definitive stereochemical assignment via single-crystal analysis .

- Cross-validation : Combine ¹H/¹³C NMR with circular dichroism (CD) to confirm configuration .

How does this ligand compare to BINAP in enantioselective catalysis?

Q. Advanced

- Steric effects : The ethanamine backbone provides greater flexibility, enabling higher ee in bulky substrates .

- Electronic tuning : Diphenylphosphino groups offer stronger π-accepting capacity than BINAP’s binaphthyl system, altering redox potentials in Ru complexes .

What mechanistic insights have been gained from kinetic studies using this ligand?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。